![molecular formula C11H14O2S B2685508 [(3,5-Dimethylbenzyl)thio]acetic acid CAS No. 425607-97-2](/img/structure/B2685508.png)
[(3,5-Dimethylbenzyl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3,5-Dimethylbenzyl)thio]acetic acid is an organic compound with the molecular formula C11H14O2S. It is characterized by the presence of a benzyl group substituted with two methyl groups at the 3 and 5 positions, and a thioacetic acid moiety. This compound is used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethylbenzyl)thio]acetic acid typically involves the reaction of 3,5-dimethylbenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thioglycolic acid acts as a nucleophile, displacing the chloride ion from the benzyl chloride.
Reaction Conditions:
Reagents: 3,5-dimethylbenzyl chloride, thioglycolic acid, base (e.g., sodium hydroxide)
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
化学反应分析
Types of Reactions
[(3,5-Dimethylbenzyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetic acid or dichloromethane; temperature: 0-25°C
Reduction: Lithium aluminum hydride; solvent: ether or tetrahydrofuran; temperature: 0-25°C
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine); solvent: acetic acid or chloroform; temperature: 0-50°C
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Nitro or halogenated benzyl derivatives
科学研究应用
[(3,5-Dimethylbenzyl)thio]acetic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [(3,5-Dimethylbenzyl)thio]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The thio group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
[(3,5-Dimethylbenzyl)thio]acetic acid can be compared with other similar compounds such as:
[(3,5-Dimethylphenyl)thio]acetic acid: Lacks the benzyl group, leading to different reactivity and binding properties.
[(3,5-Dimethylbenzyl)thio]propionic acid: Has an additional methylene group in the acetic acid moiety, affecting its steric and electronic properties.
[(3,5-Dimethylbenzyl)thio]benzoic acid: Contains a benzoic acid moiety instead of acetic acid, altering its acidity and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and thioacetic acid functionalities, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFIEJXYCKBAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/new.no-structure.jpg)
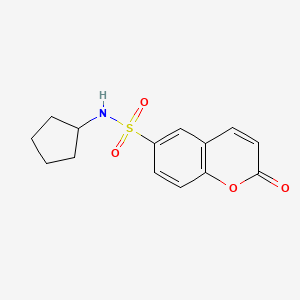
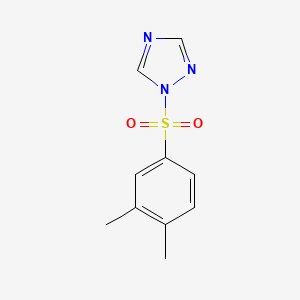

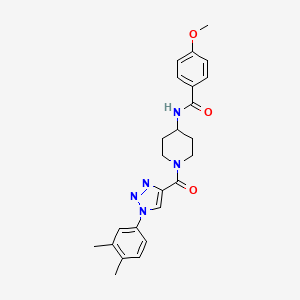
![1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2685436.png)
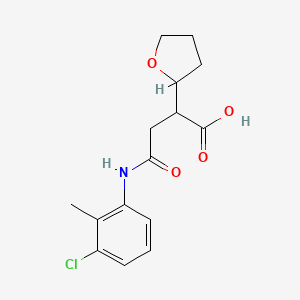
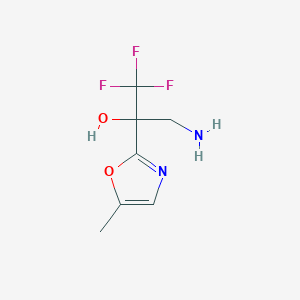
![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide](/img/structure/B2685442.png)
![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2685443.png)
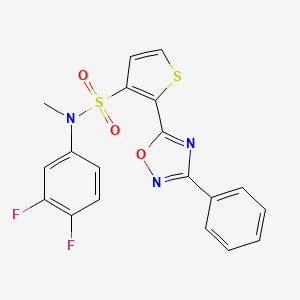
![3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685448.png)
